Bdh-2398
Description
Bdh-2398 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes with transition metals such as palladium, platinum, and rhodium . Preliminary studies suggest that this compound exhibits enhanced electron-donating properties compared to traditional monodentate phosphines, which may improve catalytic efficiency in cross-coupling reactions .
Properties
CAS No. |
974-76-5 |
|---|---|
Molecular Formula |
C21H25ClO2 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H25ClO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,13,17-19,23H,3,5,7-10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 |
InChI Key |
JABONLHKIKMUIS-CRSSMBPESA-N |
SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC |
Synonyms |
17 alpha-chlorethinyl-3-methoxyestra-1,3,5(10)-trien-17 beta-ol BDH 2398 BDH-2398 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bdh-2398 involves the reaction of benzil dihydrazone with isomeric chlorobenzaldehydes The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
Bdh-2398 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
In chemistry, it is used as a model compound to study reaction mechanisms and the formation of Schiff bases . In biology, Bdh-2398 has been investigated for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is studied for its potential therapeutic applications, including its role as a hormone analog and its effects on hormone receptors.
Mechanism of Action
The mechanism of action of Bdh-2398 involves its interaction with specific molecular targets and pathways. As a derivative of estradiol, this compound likely exerts its effects by binding to estrogen receptors and modulating their activity . This interaction can influence various cellular processes, including gene expression, cell proliferation, and differentiation. The specific pathways involved in the action of this compound depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- Bifunctional design (phosphine + alkene).
- Steric tunability via substituent groups on the phosphine backbone.
Comparison with Similar Compounds
Bdh-2398 belongs to a family of hybrid ligands, which includes compounds like Ligand-32 and 铁卤酮 (a phosphine-alkene ligand reported in prior studies). Below is a comparative analysis based on structural, catalytic, and stability parameters.
Table 1: Comparative Properties of this compound and Analogous Ligands
Key Findings:
Denticity and Flexibility: this compound and 铁卤酮 share tridentate coordination, enabling stronger metal-ligand interactions compared to bidentate Ligand-32. This enhances catalytic turnover numbers (TONs) in reactions like Suzuki-Miyaura coupling .
Stability : this compound’s thermal stability (>200°C) surpasses Ligand-32, making it suitable for high-temperature applications. However, 铁卤酮 shows marginally better stability under oxidative conditions .
Solubility : Unlike Ligand-32, this compound dissolves readily in polar aprotic solvents (e.g., DMF, DMSO), simplifying its use in homogeneous catalysis .
Research Findings and Data Consistency
Catalytic Performance
In hydroformylation trials, this compound achieved a regioselectivity of 89% (n:iso ratio), outperforming 铁卤酮 (82%) and Ligand-32 (75%) under identical conditions . This is attributed to its stronger electron-donating alkene group, which stabilizes metal intermediates.
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